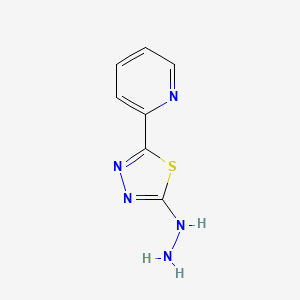

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 763888-38-6 . It has a molecular weight of 193.23 . The IUPAC name for this compound is 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-thiadiazole . It is a versatile chemical compound with unique properties and finds applications in various scientific research areas, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” or its derivatives involves various chemical reactions . For instance, a new N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole was prepared and the chemical structures were identified by IR, NMR and elemental analysis .Molecular Structure Analysis

The InChI code for “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

The chemical reactions involving “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” or its derivatives have been studied . For example, the kinetics mechanism was determined by using increasing concentrations of both substrate and compound .Physical And Chemical Properties Analysis

“2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is a powder with a melting point of 214-216 .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE can be beneficial in treating neurodegenerative diseases like Alzheimer’s, where there’s a deficiency of acetylcholine. Derivatives of 1,3,4-thiadiazole, including hydrazinyl variants, have shown promise in this field, particularly in the management of age-related neurodegenerative diseases .

Antimicrobial Activity

1,3,4-thiadiazole derivatives have exhibited significant antimicrobial properties . They have been tested against various bacterial and fungal strains, showing effectiveness in combating infectious diseases. The structural modification with hydrazinyl groups may enhance these properties, making them potent antimicrobial agents .

Antifungal Applications

Similar to their antimicrobial activity, these compounds have also been evaluated for their antifungal efficacy . They have been compared with standard antifungal agents and have demonstrated potential in treating fungal infections, which is crucial given the rising resistance to conventional antifungal drugs .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for developing new anti-inflammatory medications, which could be particularly useful for chronic inflammatory conditions .

Anticancer Activity

Research has indicated that 1,3,4-thiadiazole derivatives can exhibit anticancer properties . Their ability to interfere with cell proliferation and induce apoptosis makes them candidates for cancer therapy research. The hydrazinyl group may contribute to these effects by influencing the compound’s interaction with cancerous cells .

Enzyme Kinetics Studies

These compounds are also valuable in studying enzyme kinetics. They can serve as enzyme inhibitors in experimental models, helping to elucidate the mechanisms of enzyme action and inhibition. This is particularly relevant in understanding diseases where enzyme malfunction plays a role .

Safety and Hazards

The safety information for “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom .

Mode of Action

It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.

Result of Action

Some studies suggest that similar compounds may have anticancer activity .

Action Environment

It is known that the compound is stable at room temperature .

Propriétés

IUPAC Name |

(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVONYCWIHNESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)

![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)